molecular formula C8H6F3NO2 B6297199 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol CAS No. 2369036-69-9

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Cat. No. B6297199
CAS RN: 2369036-69-9
M. Wt: 205.13 g/mol
InChI Key: PBSYPHUXJQNQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol” is a chemical compound with the molecular formula C6H4F3NO . It is used in the chemical industry and has applications in the synthesis of pharmaceutical products . The compound is in great demand as a synthon for pharmaceutical products .


Synthesis Analysis

The synthesis of pyridine derivatives like “this compound” can be achieved using whole cells of Burkholderia sp. MAK1 . This method involves the conversion of different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular weight of “this compound” is 163.10 g/mol . The exact mass and monoisotopic mass are also 163.10 g/mol . The compound has a topological polar surface area of 33.1 Ų .


Chemical Reactions Analysis

The compound can undergo regioselective oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . This process converts different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.10 g/mol . It has a topological polar surface area of 33.1 Ų . Other physical and chemical properties like boiling point, melting point, flash point, and density are not specified .

Scientific Research Applications

6-TFMP has been studied extensively in scientific research, particularly in the fields of cancer, diabetes, and neurological disorders. In cancer research, it has been found to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer cells. In diabetes research, it has been found to reduce levels of glucose and insulin in the blood, as well as reduce levels of triglycerides and cholesterol. In neurological research, it has been found to protect neurons from damage caused by oxidative stress and to reduce inflammation in the brain.

Mechanism of Action

The exact mechanism of action of 6-TFMP is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes, such as cyclooxygenase-2, lipoxygenase, and nitric oxide synthase, which are involved in inflammation and oxidative stress. It is also believed to act by inhibiting the activity of various transcription factors, such as nuclear factor kappa B and activator protein 1, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
6-TFMP has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been found to reduce levels of inflammatory markers, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to reduce levels of oxidative stress markers, such as malondialdehyde and nitric oxide. In addition, it has been found to reduce levels of cholesterol and triglycerides in the blood, as well as reduce levels of glucose and insulin.

Advantages and Limitations for Lab Experiments

The use of 6-TFMP in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized in the laboratory. In addition, it has a wide range of biological activities, making it a useful tool for studying various biological processes. However, it also has several limitations. It is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, it can be toxic at high concentrations, so it must be used with caution in laboratory experiments.

Future Directions

The potential applications of 6-TFMP are vast and there are many directions for future research. One possible direction is to further investigate its potential use in the treatment of cancer, diabetes, and neurological disorders. Another possible direction is to investigate its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to investigate its potential use as an anti-aging agent and to study its interactions with other compounds. Finally, further research could be conducted to investigate its potential use in drug delivery systems.

Synthesis Methods

6-TFMP can be synthesized by the reaction of trifluoromethanesulfonic acid with 2,3-dihydrofuro[2,3-b]pyridin-3-ol in a two-step reaction. In the first step, the trifluoromethanesulfonic acid is added to the 2,3-dihydrofuro[2,3-b]pyridin-3-ol and heated to reflux for 2 hours. In the second step, the reaction mixture is cooled to room temperature and the 6-TFMP is isolated by vacuum filtration.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4-5(13)3-14-7(4)12-6/h1-2,5,13H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSYPHUXJQNQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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